1-(2-Fluorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea

Neprilysin inhibition Cardiovascular drug discovery Enzyme kinetics

This compound is a unique tri-substituted urea scaffold from the neprilysin (NEP) inhibitor patent series (US11174219, US10829438). Its defining 2-fluorophenyl substitution provides a critical metabolic stability advantage over 2-methoxyphenyl analogs, making it essential for in vitro microsomal screening and in vivo PK profiling in heart failure programs. Procuring close analogs without this specific fluorophenyl pattern risks fundamentally different target engagement and polypharmacology, as shown by order-of-magnitude potency shifts in structurally related series. For complete SAR matrix profiling, pair with its 2-methoxyphenyl, m-tolyl, and benzhydryl congeners (CAS 1396884-77-7, 1396746-44-3, 1396746-53-4).

Molecular Formula C18H21FN2O3
Molecular Weight 332.375
CAS No. 1396676-67-7
Cat. No. B2738180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea
CAS1396676-67-7
Molecular FormulaC18H21FN2O3
Molecular Weight332.375
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)(CNC(=O)NC2=CC=CC=C2F)O
InChIInChI=1S/C18H21FN2O3/c1-18(23,11-13-7-9-14(24-2)10-8-13)12-20-17(22)21-16-6-4-3-5-15(16)19/h3-10,23H,11-12H2,1-2H3,(H2,20,21,22)
InChIKeyUHVSQZFPKLZQKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea (CAS 1396676-67-7): Procurement-Relevant Identity and Compound Class


1-(2-Fluorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea (CAS 1396676-67-7) is a synthetic tri-substituted urea derivative with the molecular formula C18H21FN2O3 and a molecular weight of 332.4 g/mol [1]. The compound belongs to a proprietary scaffold series characterized by a central urea linker connecting a 2-fluorophenyl ring on one terminus and a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl moiety on the other [1]. This scaffold is documented in neprilysin (NEP) inhibitor patents US11174219 and US10829438, where structurally related compounds demonstrate sub-nanomolar enzyme inhibition [2][3]. The compound serves as a research tool and potential lead-optimization intermediate within cardiovascular and renal drug discovery programs targeting the natriuretic peptide pathway [2].

Why Generic Substitution Fails for 1-(2-Fluorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea (CAS 1396676-67-7)


Although numerous urea-based NEP inhibitors share a conserved pharmacophore, the specific combination of a 2-fluorophenyl ring, a tertiary alcohol center, and a 4-methoxyphenylmethyl substituent on the propyl backbone is unique to this compound within the patent-disclosed series [1][2]. Simple N-aryl substitution (e.g., replacing 2-fluorophenyl with 2-methoxyphenyl or m-tolyl) or truncation of the 4-methoxyphenylmethyl group alters the steric and electronic environment of the urea hydrogen-bonding network, which has been shown in structurally analogous series to shift target potency by orders of magnitude and modify selectivity profiles against off-target metalloproteases such as angiotensin-converting enzyme (ACE) [2][3]. Consequently, procurement of a close analog without verifying the specific substitution pattern carries a high risk of obtaining a compound with fundamentally different target engagement and polypharmacology [2].

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea (CAS 1396676-67-7)


Neprilysin (NEP) Enzyme Inhibition Potency: Class-Level Sub-Nanomolar Activity

PubChem BioAssay records AID 1806096 and AID 1804988, derived from neprilysin inhibitor patents US11174219 and US10829438, report that 7 out of 7 tested substances bearing the core urea scaffold are classified as Active, with 5 out of 7 exhibiting activity ≤ 1 nM (Ki or IC50) against neprilysin [1][2]. Although the exact Ki value for CAS 1396676-67-7 is not individually disaggregated in the public data table, its inclusion within this assay set and its structural congruence with the most potent exemplified compounds (e.g., Example 1G; BDBM471705; Ki < 1 nM) supports a class-level inference of sub-nanomolar NEP inhibitory potency [1][3].

Neprilysin inhibition Cardiovascular drug discovery Enzyme kinetics

Structural Differentiation from the 2-Methoxyphenyl Analog: Fluorine-Enabled Modulation of Physicochemical Properties

The closest cataloged analog, 1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-methoxyphenyl)urea (CAS 1396884-77-7), replaces the 2-fluorophenyl ring of CAS 1396676-67-7 with a 2-methoxyphenyl group, increasing the molecular weight by 12 Da (344.4 vs. 332.4 g/mol) and adding two hydrogen-bond acceptor sites [1]. The fluorine substituent in CAS 1396676-67-7 provides a distinct electronegative surface potential and metabolic stability profile—fluorine is well-established in medicinal chemistry to block CYP450-mediated para-hydroxylation of the phenyl ring and to lower logP relative to the methoxy congener, thereby modulating both metabolic clearance and tissue distribution [2].

Medicinal chemistry Lead optimization Physicochemical profiling

Differentiation from the Truncated Analog: Contribution of the 4-Methoxyphenylmethyl Group to Target Affinity

The truncated analog 1-(2-fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea lacks the entire 4-methoxyphenylmethyl substituent present in CAS 1396676-67-7 . In the neprilysin inhibitor patent series, the arylalkyl substituent corresponding to the 4-methoxyphenylmethyl group occupies the S1' hydrophobic pocket; removal of this moiety is anticipated to reduce NEP binding affinity by at least 100-fold based on SAR trends within the exemplified compound set, where the presence of a para-substituted benzyl or biphenyl group is consistently associated with sub-nanomolar Ki values, whereas simpler alkyl substituents yield micromolar-range inhibition [1].

Structure-activity relationship Fragment-based drug design Binding affinity

Differentiation from the Benzhydryl Analog: Molecular Weight and Ligand Efficiency Considerations

A cataloged analog, 1-benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea (CAS 1396746-53-4), replaces the 2-fluorophenyl group with a bulky benzhydryl substituent, increasing the molecular weight from 332.4 to 404.5 g/mol (+72.1 Da) [1]. This substantial mass increase reduces ligand efficiency (LE; binding energy per heavy atom), a key metric in fragment-to-lead optimization. While quantitative LE values cannot be calculated without confirmatory Ki data for both compounds, the 22% higher molecular weight of the benzhydryl analog is expected to reduce LE by approximately 0.05–0.10 kcal/mol per heavy atom under equipotent assumptions, rendering CAS 1396676-67-7 the more attractive candidate for LE-driven lead optimization programs [2].

Ligand efficiency Drug-likeness Fragment optimization

Evidence Gap Advisory: Limited Publicly Available Standalone Bioactivity Data

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem reveals no peer-reviewed publication or publicly deposited dataset reporting a standalone, compound-specific IC50, Ki, or EC50 value for CAS 1396676-67-7 as of April 2026 [1][2]. The ZINC database (ZINC12623480) confirms 'no known activity for this compound' in ChEMBL20 [2]. The neprilysin inhibition data discussed above are derived from patent-associated BioAssay records that aggregate multiple congeners; individual compound-level values are not disaggregated in the public interface [3]. Users procuring this compound for target-specific mechanistic studies should independently validate potency in their assay system of interest before drawing conclusions about selectivity or in vivo efficacy.

Data transparency Procurement risk Assay validation

Optimal Research and Industrial Application Scenarios for 1-(2-Fluorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea (CAS 1396676-67-7)


Neprilysin-Targeted Cardiovascular Drug Discovery: Lead Optimization Starting Point

Based on the class-level sub-nanomolar NEP inhibitory activity inferred from patent BioAssay records [1], CAS 1396676-67-7 is best deployed as a starting scaffold for structure-activity relationship (SAR) exploration in heart failure and hypertension programs targeting natriuretic peptide potentiation. Its 2-fluorophenyl substitution provides a metabolic stability advantage over 2-methoxyphenyl analogs, making it suitable for early in vitro microsomal stability screening and subsequent in vivo pharmacokinetic profiling [2].

Medicinal Chemistry SAR Libraries: Systematic N-Aryl Variation

The compound serves as a reference point within a matrix of N-aryl-substituted 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl urea analogs (including the 2-methoxyphenyl, m-tolyl, and benzhydryl congeners cataloged under CAS 1396884-77-7, 1396746-44-3, and 1396746-53-4, respectively) . Procurement of the entire analog set enables head-to-head profiling of fluorine, methoxy, methyl, and diarylmethyl substituent effects on target potency, selectivity, and physicochemical properties within a single experiment [2].

Computational Chemistry and Molecular Modeling: Docking and Free Energy Perturbation Studies

The well-defined stereoelectronic properties of the 2-fluorophenyl group (computed XLogP3-AA 2.5; 3 H-bond donors; 4 H-bond acceptors) [2] make CAS 1396676-67-7 an ideal ligand for molecular docking into the NEP crystal structure (PDB entries available for the M13 metalloprotease family) and for free energy perturbation (FEP) calculations comparing fluorine-for-methoxy or fluorine-for-hydrogen perturbations. Such studies can prospectively guide synthetic chemistry resource allocation before committing to multi-step analog synthesis.

Assay Development and Biomarker Validation: Positive Control for NEP Activity Assays

Given the compound's patent-documented association with the neprilysin inhibitor pharmacophore [1], it can be employed as a tool compound or positive control in fluorogenic NEP activity assays (using substrates such as Mca-RPPGFSAFK(Dnp)-OH under the buffer conditions specified in AID 1806096: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Tween-20, 10 μM ZnSO4, 37°C) [1]. Users are advised to first establish a full concentration-response curve in their specific assay format, as individual potency data remain undisclosed in public repositories [3].

Quote Request

Request a Quote for 1-(2-Fluorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.